molecular formula C54H88O24 B1404532 Araloside VII CAS No. 340982-22-1

Araloside VII

Cat. No. B1404532
M. Wt: 1121.3 g/mol
InChI Key: UGNSVPOBELCKQM-YIVQLCEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Araloside VII, also known as Congmunoside VII, is a saponin isolated from the leaves of Aralias elate . It is a natural product with a molecular weight of 1121.26 and a molecular formula of C54H88O24 .


Molecular Structure Analysis

The IUPAC name of Araloside VII is quite complex, indicating its intricate molecular structure . The compound has a large number of hydroxyl groups, which may contribute to its solubility in water and its potential biological activities .


Chemical Reactions Analysis

While specific chemical reactions involving Araloside VII are not well-documented, studies have shown that Araloside A, a related compound, can exert synergistic antioxidant effects when coadministered with L-ascorbic acid .


Physical And Chemical Properties Analysis

Araloside VII is a solid compound with a white to yellow color . It is soluble in DMSO at a concentration of 100 mg/mL .

Scientific Research Applications

Intestinal Absorption Mechanisms

  • Study: Yang et al. (2018) explored the absorption mechanisms of Araloside A, a triterpenoid saponin with pharmacological activities, using a Caco-2 cell monolayer and a single-pass intestinal perfusion in situ model. The study found that the intestinal absorption of Araloside A involves multiple transport pathways, including passive diffusion, the paracellular pathway, and efflux transporters (Yang et al., 2018).

Cardioprotective Effects

  • Study: Wang et al. (2017) demonstrated that Araloside C, a major triterpenoid compound from Aralia elata, improves heart function following ischemia/reperfusion (I/R) injury. This protection was potentially related to its binding to the heat shock protein 90 (Hsp90) (Wang et al., 2017).

Antitumor Effects

  • Study: Research by Yu et al. (2011) found that Araloside A, extracted from Aralia elata, exhibited remarkable antitumor effects on human kidney cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment (Yu et al., 2011).

Antiviral Activity

  • Study: A 1994 study by Li et al. reported that aralosides have significant anti-viral effects against various viruses including poliovirus, ECHO delta virus, and herpes simplex virus (Li et al., 1994).

Antioxidant Properties

  • Study: Tian et al. (2021) showed that araloside A and L-ascorbic acid have a synergistic antioxidant effect, offering potential as functional food ingredients for combating oxidative stress-induced diseases (Tian et al., 2021).

Stress Resistance

  • Study: Gao Ying-dong (2004) studied the effects of araloside on rats under stress, finding that araloside and ginsenosides can significantly enhance rats' stress resistance (Gao Ying-dong, 2004).

Endoplasmic Reticulum Stress Mitigation

  • Study: Du et al. (2018) found that Araloside C (AsC) significantly suppressed hypoxia-reoxygenation (H/R) injury in cardiomyocytes, including reducing endoplasmic reticulum stress-related apoptotic pathways (Du et al., 2018).

Anti-inflammatory and Anti-carcinogenic Activities

  • Study: Lee et al. (2018) explored the anti-inflammatory and anti-cancer activities of araloside A, finding it to inhibit NO production and exhibit cytotoxicity against certain cancer cell lines despite its low antioxidant activity (Lee et al., 2018).

Hemodynamic Effects

  • Study: Research by Ge Jing (2001) indicated that aralosides can induce a dose-effect positive inotropic action on the myocardium, enhancing cardiac function (Ge Jing, 2001).

Influence on Electrical Activity of the Brain

  • Study: Sokolov (1965) found that ABC aralosides stimulate the electrical activity of the rabbit brain, suggesting their potential influence on nerve cell excitability and lability (Sokolov, 1965).

Tissue Distribution

  • Study: Guo et al. (2017) investigated the tissue distribution characteristics of araloside A in vivo, finding that it is mainly distributed in the liver and can pass through the blood-brain barrier (Guo et al., 2017).

Anti-inflammatory Effects on Rheumatoid Arthritis

  • Study: Ding et al. (2019) demonstrated that araloside A exerted pro-apoptotic and anti-inflammatory effects in rheumatoid arthritis fibroblast-like synoviocytes via inhibition of the nuclear factor kappa B pathway (Ding et al., 2019).

Safety And Hazards

When handling Araloside VII, it is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure . It is also advised to use suitable personal protective equipment, including safety goggles, protective gloves, and impervious clothing .

Future Directions

Araloside VII has been found in Aralia elate, which has been shown to attenuate foam cell formation and lessen atherosclerosis by modulating macrophage polarization via Sirt1-mediated autophagy . This suggests potential future directions for research into the therapeutic applications of Araloside VII.

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24-,25+,26+,27+,28+,29+,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,50-,51-,52+,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNSVPOBELCKQM-YIVQLCEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1121.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Araloside VII

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